

A Technical Guide to the Gold-Tellurium (Au-Te) Binary Phase Diagram

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Compound of Interest

Compound Name: Gold telluride

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This technical guide provides a comprehensive overview of the binary phase diagram for the gold-tellurium (Au-Te) system. The information is compiled from established thermodynamic assessments and experimental investigations, offering a foundational resource for materials science, metallurgy, and geochemistry applications.

System Overview

The Au-Te binary system is characterized by the formation of a single stable intermetallic compound, AuTe₂, and two invariant reactions: one peritectic and one eutectic. The system is of significant interest in geology, as the compound AuTe₂ occurs naturally as the mineral calaverite, a notable ore of gold. Understanding the phase equilibria is crucial for the extraction of gold from telluride ores and for the development of novel materials with specific thermal and electronic properties.

Phases and Crystal Structures

The Au-Te system consists of three solid phases under equilibrium conditions: the two terminal solid solutions, (Au) and (Te), and the intermetallic compound AuTe₂.

- (Au): A terminal solid solution of tellurium in a face-centered cubic (FCC) gold lattice. The solubility of Te in solid Au is negligible.

- (Te): A terminal solid solution of gold in a hexagonal tellurium lattice. The solubility of Au in solid Te is also considered negligible.
- AuTe₂ (Calaverite): The only stable intermediate compound in the system. Calaverite has a complex, incommensurately modulated monoclinic crystal structure at ambient conditions. It is a brittle, metallic mineral, typically with a brass-yellow to silver-white color.^{[1][2]}

Table 1: Crystallographic Data of Solid Phases in the Au-Te System

Phase Name (Formula)	Crystal System	Space Group	Lattice Parameters (Å, °)
Gold (Au)	Cubic (FCC)	Fm-3m	a = 4.078
Tellurium (Te)	Hexagonal	P3 ₁ 21	a = 4.457, c = 5.929
Calaverite (AuTe ₂)	Monoclinic	C2/m	a = 7.19, b = 4.40, c = 5.08, β = 90.1

Note: Lattice parameters for Calaverite represent the average structure.

Invariant Reactions and Phase Equilibria

The liquidus and solidus boundaries of the Au-Te phase diagram are defined by two invariant reactions. Thermodynamic assessments and experimental data have established the temperatures and compositions for these transformations.

Table 2: Invariant Reactions in the Au-Te Binary System

Reaction Type	Temperature (°C)	Temperature (K)	Reaction	Composition (at. % Te)
Peritectic	~464	~737	L + (Au) ↔ AuTe ₂	Liquid: ~63.0, AuTe ₂ : 66.7
Eutectic	~416	~689	L ↔ AuTe ₂ + (Te)	~89.0

The compound AuTe₂ melts incongruently via a peritectic reaction at approximately 464°C.^[2] On the tellurium-rich side of the diagram, a eutectic reaction occurs at about 416°C, with the eutectic composition at approximately 89.0 atomic percent tellurium.

Experimental Determination Protocols

The determination of phase diagrams, such as the Au-Te system, relies on a combination of experimental techniques to identify phase transition temperatures and the corresponding phase compositions and structures.

Sample Preparation

- **Material Sourcing:** High-purity elemental gold (e.g., 99.99%) and tellurium (e.g., 99.999%) are used as starting materials.
- **Alloy Synthesis:** Weighed quantities of the pure elements are typically placed in a quartz ampoule. The ampoule is evacuated to a low pressure (e.g., $<10^{-4}$ torr) and sealed to prevent oxidation.
- **Homogenization:** The sealed ampoule is heated in a furnace to a temperature above the liquidus line of the specific alloy composition to ensure complete melting and mixing. The molten alloy is held at this temperature for an extended period (several hours to days) and may be agitated to promote homogeneity.
- **Annealing:** To achieve equilibrium, the synthesized alloys are annealed at specific sub-solidus temperatures for long durations (days to weeks). Following annealing, samples may be quenched in water or another cooling medium to retain the high-temperature phase structure for ex-situ analysis.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are primary techniques for determining the temperatures of phase transformations.

- **Principle:** The sample and a thermally inert reference material are heated or cooled at a constant rate. The temperature difference between the sample and the reference is

monitored. Endothermic or exothermic events (like melting or solidification) in the sample appear as deviations from the baseline signal.

- **Procedure:** A small, homogenized sample of a specific Au-Te alloy is placed in a crucible (e.g., alumina or graphite). The crucible is placed in the DTA/DSC furnace alongside the reference crucible.
- **Measurement:** The sample is subjected to controlled heating and cooling cycles (e.g., at a rate of 5-10 K/min). The onset temperatures of peaks in the DTA/DSC curve correspond to the phase transition temperatures (liquidus, solidus, eutectic, peritectic).
- **Analysis:** By running a series of alloys with different compositions, the transition temperatures across the entire phase diagram can be mapped.

X-Ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the alloys.

- **Principle:** A beam of X-rays is directed at the sample, and the diffraction pattern is recorded. Each crystalline phase produces a unique diffraction pattern, which acts as a fingerprint for identification.
- **Procedure:** Samples are prepared for analysis, often as a fine powder or a polished flat surface. For annealed and quenched samples, XRD is performed at room temperature to identify the phases that were stable at the annealing temperature.
- **High-Temperature XRD:** In-situ XRD can also be performed by heating the sample within the diffractometer. This allows for the direct observation of phase transformations as they occur at elevated temperatures.
- **Analysis:** The resulting diffraction patterns are compared with standard patterns from databases (e.g., ICDD) to identify the phases present. Lattice parameters can also be precisely calculated from the diffraction data.

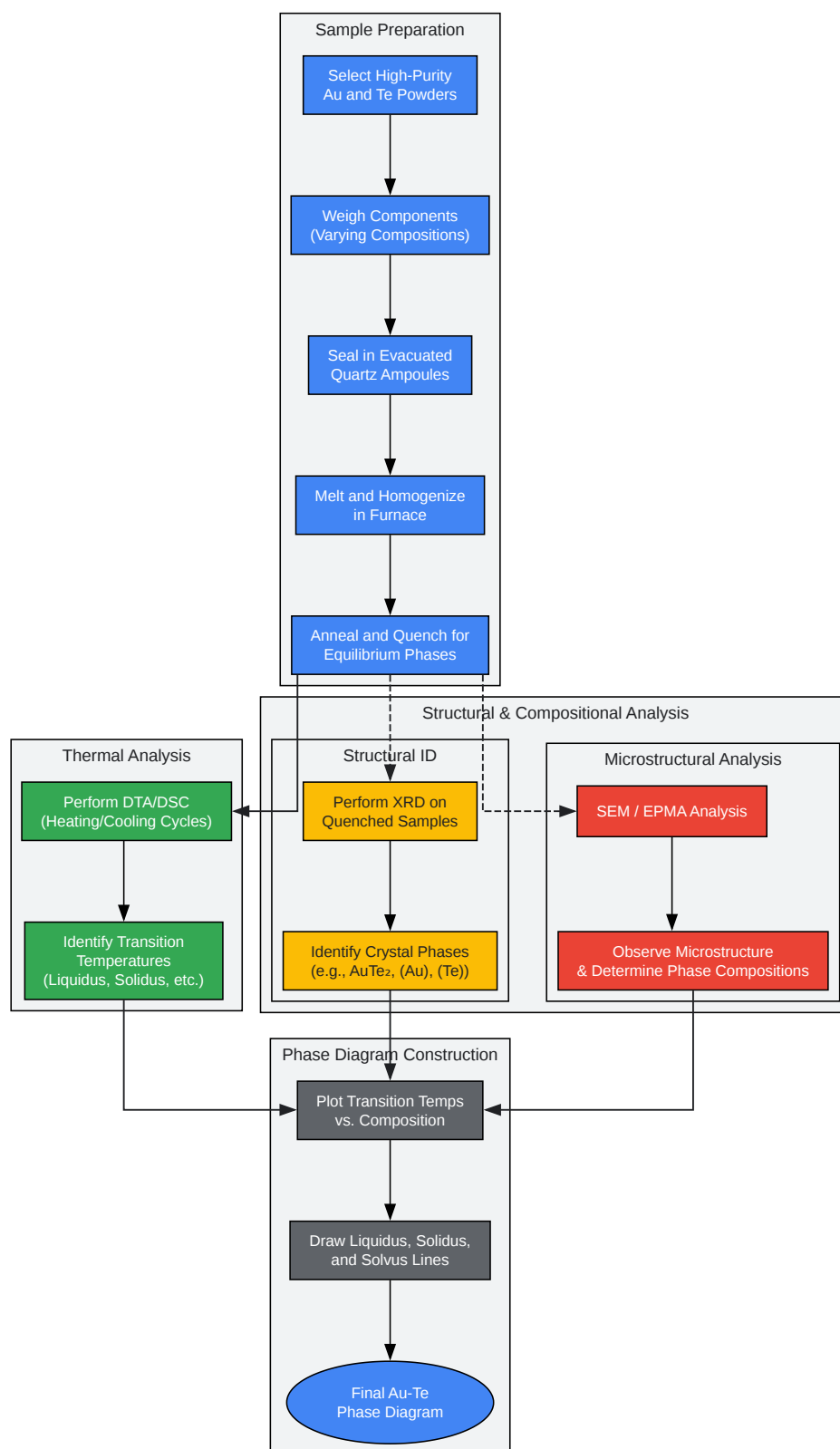
Metallography and Microanalysis

These techniques are used to visualize the microstructure and determine the composition of individual phases.

- **Sample Preparation:** Annealed alloy samples are mounted in a resin, ground flat, and polished to a mirror-like finish. The polished surface may be chemically etched to reveal the grain boundaries and distinguish between different phases.
- **Microscopy:** The microstructure is observed using optical microscopy and Scanning Electron Microscopy (SEM). SEM provides higher magnification and resolution and can reveal finer details of the phase morphology.
- **Compositional Analysis:** Electron Probe Microanalysis (EPMA) or Energy-Dispersive X-ray Spectroscopy (EDS) coupled with SEM is used to determine the elemental composition of each phase present in the microstructure. This is critical for determining the boundaries of single-phase regions and the compositions of phases involved in invariant reactions.

Logical Workflow Diagram

The following diagram illustrates the typical experimental workflow for the determination of a binary phase diagram like the Au-Te system.



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Caption: Experimental workflow for determining the Au-Te binary phase diagram.

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References

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